Cinnamaldoxime

Descripción general

Descripción

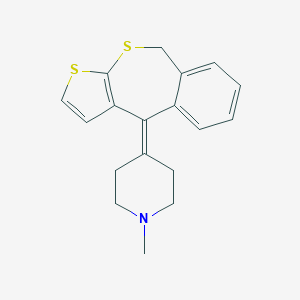

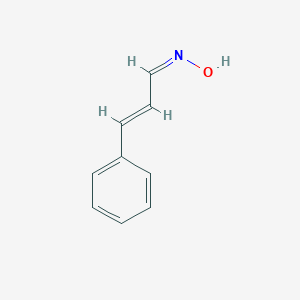

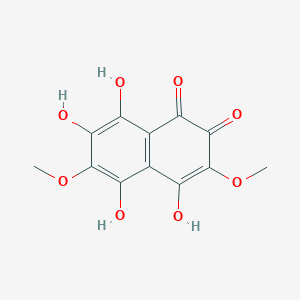

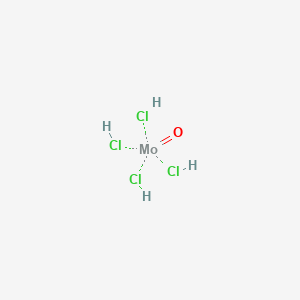

Cinnamaldoxime is a compound with the molecular formula C9H9NO . It is also known by other synonyms such as 3-Phenyl-2-propenal oxime and N-cinnamylidenehydroxylamine . The molecular weight of Cinnamaldoxime is 147.17 g/mol .

Synthesis Analysis

Cinnamaldoxime has been used in the synthesis of isoquinoline through the Beckmann rearrangement . This process involves the use of different H-zeolites, K-10 montmorillonite clay, amorphous SiO2–Al2O3, and γ-alumina .Molecular Structure Analysis

The molecular structure of Cinnamaldoxime includes a total of 20 bonds; 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 oxime (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

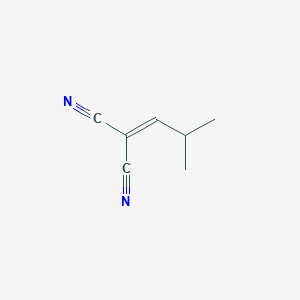

Cinnamaldoxime undergoes the Beckmann rearrangement to produce isoquinoline . Additionally, it can be dehydrated by a non-classical aldoxime dehydratase to produce cinnamonitrile .Physical And Chemical Properties Analysis

Cinnamaldoxime has a molecular weight of 147.17 g/mol and a complexity of 146 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 and a topological polar surface area of 32.6 Ų . It has a boiling point of 117-125°C .Aplicaciones Científicas De Investigación

Anticancer Properties :

- Cinnamaldehyde induces apoptosis in human promyelocytic leukemia cells by generating reactive oxygen species (ROS) and inducing mitochondrial permeability transition, leading to cytochrome c release. This process is blocked by antioxidants, suggesting a ROS-mediated pathway (Ka et al., 2003).

- It exhibits potential as an anticancer agent for various types of cancers, including leukemia, hepatocellular carcinoma, and oral cancer. Its mechanisms involve oxidative and antioxidative properties contributing to apoptosis in cancer cells and regulatory effects on cell invasion and metastasis (Hong et al., 2016).

Anti-inflammatory and Neuroprotective Effects :

- Reduces interleukin (IL)-1β-induced cyclooxygenase-2 activity and prostaglandin E(2) production in rat cerebral microvascular endothelial cells, indicating anti-inflammatory properties (Guo et al., 2006).

- Exhibits anxiolytic effects in mice, potentially useful for stress and anxiety-related disorders (Etaee et al., 2019).

Antimicrobial and Antifungal Effects :

- Demonstrates antifungal activities against Aspergillus niger, suggesting potential as a natural food preservative (Sun et al., 2020).

- Shows antimycobacterial activity comparable to ethambutol, a first-line anti-TB antibiotic, indicating potential for treating tuberculosis (Sawicki et al., 2018).

Chemical Synthesis Applications :

- Cinnamaldoxime is used in the synthesis of cinnamonitrile via liquid-phase dehydration over modified Al-MCM-41 catalysts, highlighting its role in chemical transformations (Ghiaci et al., 2009).

Metabolic and Cardiovascular Effects :

- Cinnamaldehyde has hypoglycemic and hypolipidemic effects in streptozotocin-induced diabetic rats, suggesting potential for diabetes treatment (Babu et al., 2007).

- It inhibits ox-LDL-induced proliferation and migration in vascular smooth muscle cells, offering insights into atherosclerosis treatment (Li et al., 2018).

Safety And Hazards

Cinnamaldoxime is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

Propiedades

IUPAC Name |

(NE)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-8,11H/b7-4+,10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQDOYIAKHIMAN-DAAQNPAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cinnamaldehyde oxime | |

CAS RN |

13372-81-1, 59336-59-3 | |

| Record name | Cinnamaldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013372811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13372-81-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC47500 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnamaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B83539.png)